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molecular formula C6H15Cl3N2 B8098555 1-(2-Chloroethyl)piperazine dihydrochloride

1-(2-Chloroethyl)piperazine dihydrochloride

Cat. No. B8098555
M. Wt: 221.6 g/mol
InChI Key: VQVYMGYPDSGTFU-UHFFFAOYSA-N
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Patent
US08067620B2

Procedure details

Step 1. To a solution of N-(2-hydroxyethyl)piperazine (2.00 g, 15.36 mmol) in 1,2-dichloroethane (50 ml) at 0° C. was added dropwise a solution of thionyl chloride (5 ml) in 1,2-dichloroethane (5 ml). After the addition, the reaction mixture was refluxed for 4 h and cooled to rt. After the solvent was removed under vacuum, the residue was triturated with ether (50 ml). The resulting precipitate was filtered, washed with ether (3×25 ml), and dried at 50° C. to afford N-(2-chloroethyl)piperazine dihydrochloride (3.20 g, 95%) as a colorless solid. Step 2. To a solution of N-(2-chloroethyl)piperazine dihydrochloride (1.00 g, 4.54 mmol) and triethylamine (6.3 ml, 45.5 mmol) in 1,2-dichloroethane (25 ml) at 0° C. was added dropwise a solution of methanesulfonyl chloride (1.04 g, 9.08 mmol) in 1,2-dichloroethane (10 ml). After the reaction mixture was stirred at rt overnight, it was quenched with water (25 ml). The organic layer was washed with water (3×25 ml) and dried over MgSO4. Removal of the solvent under vacuum furnished 1-(2-chloroethyl)-4-(methanesulfonyl)piperazine (0.87 g, 85%) as a viscous oil. 1H NMR (500 MHz, CDCl3) δ 2.63-2.65 (m, 4H), 2.77-2.8 (m, 5H), 3.27 (t, J=4.9 Hz, 4H), 3.59 (t, J=6.8 Hz, 2H). Step 3. To a solution of OZ288 (0.50 g, 1.40 mmol) in dry acetonitrile (50 ml) were added powdered NaOH (0.17 g, 4.21 mmol) and tetrabutylammonium hydrogensulfate (0.10 g, 0.28 mmol). After the reaction mixture was stirred at rt for 30 min, a solution of 1-(2-chloroethyl)-4-(methanesulfonyl)piperazine (0.48 g, 2.10 mmol) in acetonitrile (5 ml) was added. After the reaction mixture was stirred at 60° C. overnight and cooled to rt, the inorganic solid was filtered off and washed with EtOAc (2×25 ml). After the filtrate was concentrated, the residue was dissolved in EtOAc (50 ml). The organic layer was washed with water and brine and dried over MgSO4. After removal of the solvent, the residue was purified by chromatography (silica gel, 50% EtOH in EtOAc) to afford the free base (0.49 g, 64%) as a colorless solid. 1H NMR (500 MHz, CDCl3) δ 1.62-2.04 (m, 22H), 2.46-2.54 (m, 1H), 2.69 (t, J=4.9 Hz, 4H), 2.77 (s, 3H), 2.84 (t, J=5.4 Hz, 2H), 3.26 (t, J=4.9 Hz, 4H), 4.07 (t, J=5.4 Hz, 2H), 6.82 (d, J=8.8 Hz, 2H), 7.11 (d, J=8.3 Hz, 2H). To a solution of the above free base (0.49 g, 0.9 mmol) in EtOAc (10 ml) at 0° C. was added dropwise a solution of methanesulfonic acid (0.08 g, 0.81 mmol) in ether (10 ml). The resulting precipitate was filtered, washed with ether (3×10 ml), and dried under vacuum at 40° C. to afford trioxolane OZ485 (0.52 g, 90%) as a colorless solid. mp 140-142° C.; 1H NMR (500 MHz, DMSO-d6) δ 1.48-1.59 (m, 2H), 1.61-1.96 (m, 20H), 2.37 (s, 3H), 2.52-2.62 (m, 1H), 3.02 (s, 3H), 3.11-3.34 (m, 4H), 3.57-3.79 (m, 6H), 4.33 (brs, 2H), 6.95 (d, J=7.8 Hz, 2H), 7.17 (d, J=7.8 Hz, 2H), 9.95 (brs, 1H); 13C NMR (125.7 MHz, DMSO-d6) δ 25.99, 26.40, 31.47, 34.26, 34.44, 35.26, 35.97, 36.26, 39.94, 40.89, 42.52, 51.21, 54.73, 62.24, 108.30, 110.74, 114.89, 127.74, 139.14, 155.99. Anal. Calcd for C30H46N2O9S2.0.3H2O: C, 56.05; H, 7.21; N, 4.36. Found: C, 55.48; H, 7.25; N, 4.04.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.S(Cl)([Cl:12])=O>ClCCCl>[ClH:12].[ClH:12].[Cl:12][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether (50 ml)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with ether (3×25 ml)
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.ClCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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